N'~1~-{3-[(2,5-DICHLOROPHENOXY)METHYL]BENZOYL}-2-METHYLBENZOHYDRAZIDE
Overview
Description
N’~1~-{3-[(2,5-DICHLOROPHENOXY)METHYL]BENZOYL}-2-METHYLBENZOHYDRAZIDE is a complex organic compound characterized by its unique chemical structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its structure comprises a benzohydrazide core with dichlorophenoxy and methylbenzoyl substituents, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~-{3-[(2,5-DICHLOROPHENOXY)METHYL]BENZOYL}-2-METHYLBENZOHYDRAZIDE typically involves multi-step organic reactions. One common method includes the reaction of 2,5-dichlorophenol with formaldehyde to form 2,5-dichlorophenoxymethyl chloride. This intermediate is then reacted with 3-aminobenzoic acid to yield 3-[(2,5-dichlorophenoxy)methyl]benzoic acid. The final step involves the condensation of this acid with 2-methylbenzohydrazide under acidic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. Techniques such as recrystallization and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N’~1~-{3-[(2,5-DICHLOROPHENOXY)METHYL]BENZOYL}-2-METHYLBENZOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene rings can undergo halogenation, nitration, or sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
N’~1~-{3-[(2,5-DICHLOROPHENOXY)METHYL]BENZOYL}-2-METHYLBENZOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N’~1~-{3-[(2,5-DICHLOROPHENOXY)METHYL]BENZOYL}-2-METHYLBENZOHYDRAZIDE involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
- N’~1~-{4-[(2,5-DICHLOROPHENOXY)METHYL]BENZOYL}-2-METHYLBENZOHYDRAZIDE
- N’~1~-{3-[(2,4-DICHLOROPHENOXY)METHYL]BENZOYL}-2-METHYLBENZOHYDRAZIDE
- N’~1~-{3-[(2,5-DICHLOROPHENOXY)METHYL]BENZOYL}-3-METHYLBENZOHYDRAZIDE
Uniqueness
N’~1~-{3-[(2,5-DICHLOROPHENOXY)METHYL]BENZOYL}-2-METHYLBENZOHYDRAZIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N'-[3-[(2,5-dichlorophenoxy)methyl]benzoyl]-2-methylbenzohydrazide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18Cl2N2O3/c1-14-5-2-3-8-18(14)22(28)26-25-21(27)16-7-4-6-15(11-16)13-29-20-12-17(23)9-10-19(20)24/h2-12H,13H2,1H3,(H,25,27)(H,26,28) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQQIGIHLSGMQLS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NNC(=O)C2=CC=CC(=C2)COC3=C(C=CC(=C3)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18Cl2N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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